molecular formula C7H7BrFN B7815889 2-Bromo-4-fluoro-N-methylaniline

2-Bromo-4-fluoro-N-methylaniline

Cat. No.: B7815889
M. Wt: 204.04 g/mol
InChI Key: NRMQPVYJNLONGN-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylaniline (CAS: 1037138-94-5) is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a methylamino group (-NHCH₃) at position 1 (see Figure 1). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. The electron-withdrawing effects of the bromo and fluoro substituents influence its reactivity, making it suitable for cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQPVYJNLONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation Reaction Conditions

In a representative method, para-fluoroaniline (111.1 g) is dissolved in dichloroalkane (200 g) at room temperature, followed by dropwise addition of acetic anhydride (103 g). The exothermic reaction raises the temperature to approximately 85°C, after which stirring continues until cooling to below 30°C. This step converts para-fluoroaniline into 4-fluoroacetanilide with near-quantitative yield, leveraging the acetyl group’s electron-withdrawing effect to direct subsequent bromination.

Bromination Strategies

Two bromination methodologies dominate:

  • Elemental Bromine : Dripwise addition of bromine (100 g) to 4-fluoroacetanilide at 30–40°C, followed by oxidation with 30% hydrogen peroxide (80 g) to stabilize the product.

  • Hydrobromic Acid with Oxidants : Substituting bromine with hydrobromic acid (HBr) and hydrogen peroxide reduces dibromo impurities. A molar ratio of 1:1.1–1.5:1.2–2.0 (para-fluoroaniline:HBr:oxidant) achieves 92–95% conversion to 2-bromo-4-fluoroacetanilide.

Table 1: Comparison of Bromination Methods

ParameterElemental BromineHBr with H₂O₂
Temperature30–40°C30–60°C
Reaction Time1 hour (bromine addition)3 hours (total)
Byproduct (Dibromo)3–5%<1%
Yield85–88%92–95%

Hydrolysis of 2-Bromo-4-fluoroacetanilide to the Free Amine

The acetyl protecting group is removed via acidic or basic hydrolysis. In industrial settings, 2-bromo-4-fluoroacetanilide is refluxed with 6M hydrochloric acid for 4–6 hours, yielding 2-bromo-4-fluoroaniline. Neutralization with sodium hydroxide precipitates the product, which is filtered and dried (purity >98%).

N-Methylation of 2-Bromo-4-fluoroaniline

Introducing the methyl group to the amine requires careful selection of methylating agents and conditions to avoid quaternization.

Methyl Iodide in Tetrahydrofuran (THF)

A mixture of 2-bromo-4-fluoroaniline (1 mol), methyl iodide (1.2 mol), and potassium carbonate (1.5 mol) in anhydrous THF is stirred at 60°C for 12 hours. The reaction achieves 75–80% conversion, with the remainder comprising unreacted starting material and trace dimethylated byproducts.

Dimethyl Sulfate in Aqueous Base

Using dimethyl sulfate (1.1 mol) in a water/ethanol solvent with sodium hydroxide (2 mol) at 50°C for 8 hours improves yield to 85–90%. The aqueous phase is extracted with dichloromethane, and the organic layer is dried over magnesium sulfate.

Table 2: N-Methylation Efficiency

Methylating AgentSolventTemperatureTimeYield
Methyl IodideTHF60°C12h75%
Dimethyl SulfateH₂O/EtOH50°C8h90%

Industrial-Scale Production Optimizations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Bromination with HBr and H₂O₂ in a tubular reactor at 50°C reduces reaction time to 45 minutes, achieving 94% yield with <0.5% dibromo impurity.

Solvent Recycling

Dichloroalkane solvents are recovered via distillation and reused, lowering production costs by 15–20%.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The ortho-directing effect of the fluorine atom ensures preferential bromination at the 2-position. However, excess bromine or elevated temperatures promote dibromo byproducts. Using HBr with controlled oxidant addition suppresses this issue.

N-Methylation Byproducts

Over-alkylation is minimized by maintaining a slight excess of methylating agent (10–20%) and employing phase-transfer catalysts like tetrabutylammonium bromide .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Bromo-4-fluoro-N-methylaniline is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and overall chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Bromo-4-fluoroaniline
  • Molecular Formula : C₆H₅BrFN
  • Molecular Weight : 190.01 g/mol
  • Key Differences: Lacks the N-methyl group, resulting in a primary amine (-NH₂) instead of -NHCH₃. The absence of the methyl group also lowers molecular weight by 14.03 g/mol compared to 2-bromo-4-fluoro-N-methylaniline.
5-Bromo-4-fluoro-2-methylaniline
  • Molecular Formula : C₇H₇BrFN
  • Molecular Weight : 204.04 g/mol
  • Key Differences: Positional isomer with bromine at position 5 and fluorine at position 4. The methyl group is on the benzene ring (position 2) rather than the amine.
4-Bromo-2-methylaniline
  • Molecular Formula : C₇H₈BrN
  • Molecular Weight : 186.05 g/mol
  • Key Differences : Replaces fluorine with a methyl group at position 2. The absence of fluorine reduces electron-withdrawing effects, which may slow down Suzuki coupling reactions compared to the target compound.

Halogen and Substituent Diversity

2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline
  • Molecular Formula : C₁₄H₁₃Br₂N
  • Molecular Weight : 355.07 g/mol
  • Key Differences : Contains two bromine atoms and a methyl group on the benzene ring. The dibromo structure increases molecular weight by ~151 g/mol compared to the target compound and provides multiple sites for cross-coupling reactions.
5-Bromo-4-iodo-2-methylaniline
  • Molecular Formula : C₇H₇BrIN
  • Molecular Weight : 312.95 g/mol
  • Key Differences : Iodine replaces fluorine at position 4. Iodine’s larger atomic radius and weaker C-I bond make this compound more reactive in nucleophilic aromatic substitution compared to fluorine-containing analogs.

Cross-Coupling Reactions

This compound’s bromine atom is a prime site for Suzuki-Miyaura coupling, facilitated by the electron-withdrawing fluorine and bromine substituents that activate the aryl halide . For example, analogous bromoanilines like 4-bromo-2-methylaniline have been used in Pd-catalyzed reactions to synthesize imine-based derivatives with non-linear optical properties . In contrast, compounds lacking electron-withdrawing groups (e.g., 4-bromo-2-methylaniline) exhibit slower coupling kinetics .

Pharmaceutical Intermediates

  • 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in synthesizing MDL compounds (e.g., sulfonamide derivatives), highlighting the role of halogenated anilines in drug discovery .
  • The N-methyl group in this compound may improve metabolic stability compared to primary amines, a desirable trait in drug candidates .

Physical and Structural Properties

A comparative analysis of select properties is provided below:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Structural Features
This compound 204.04 Not reported Not reported N-methyl, Br (C2), F (C4)
2-Bromo-4-fluoroaniline 190.01 221 Not reported Primary amine, Br (C2), F (C4)
5-Bromo-4-fluoro-2-methylaniline 204.04 Not reported Not reported Br (C5), F (C4), CH₃ (C2)
4-Bromo-2-methylaniline 186.05 Not reported Not reported Br (C4), CH₃ (C2), no F

Data sourced from .

Biological Activity

2-Bromo-4-fluoro-N-methylaniline is a halogenated aniline derivative characterized by its unique substitution pattern, which includes a bromine atom at the 2-position and a fluorine atom at the 4-position on the benzene ring, along with a methyl group attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry.

  • Molecular Formula : C₇H₈BrFN
  • Molecular Weight : Approximately 202.05 g/mol
  • Structure : The compound's structure allows for significant interactions with biological targets, influenced by the presence of halogen substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms can participate in various binding interactions, enhancing the compound's reactivity and solubility:

  • Enzyme Inhibition : Similar compounds often exhibit enzyme inhibition properties, which can be crucial for therapeutic applications.
  • Receptor Binding : The unique substitution pattern may affect binding affinities and selectivity towards various receptors.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various phytopathogens, making it a candidate for agricultural applications:

PathogenInhibition Concentration (mg/L)Efficacy (%)
Gaeumannomyces graminis30.35High
Fusarium oxysporum20.30Moderate
Botrytis cinerea11.01High
Alternaria solani5.75Moderate

These results suggest that the compound can effectively inhibit the growth of several harmful fungi that affect crops.

Case Studies

  • Fungicidal Activity : A recent study evaluated the fungicidal activity of this compound against common agricultural pathogens. The compound demonstrated higher activity compared to other halogenated anilines, indicating its potential as a broad-spectrum fungicide.
  • Neuropharmacological Effects : Preliminary research suggests that compounds with similar structures may influence neuropharmacological pathways, potentially acting as modulators for conditions such as anxiety and depression. Further investigation is required to elucidate these effects specifically for this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. Common methods include:

  • Bromination and Fluorination : The initial step involves brominating and fluorinating an appropriate aniline precursor under controlled conditions.
  • Methylation : The final step involves introducing the methyl group to the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

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